3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile Phosphoramidite used to replace thymidine residues in oligonucleotides, for duplex stabilization.

Brand Name: Vulcanchem
CAS No.: 615288-66-9
VCID: VC20753080
InChI: InChI=1S/C41H47N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,26,28-29,36-38H,12,24-25,27H2,2-7H3,(H,43,46,47)/t36-,37+,38+,54?/m0/s1
SMILES: CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C
Molecular Formula: C41H47N4O8P
Molecular Weight: 754.8 g/mol

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

CAS No.: 615288-66-9

Cat. No.: VC20753080

Molecular Formula: C41H47N4O8P

Molecular Weight: 754.8 g/mol

* For research use only. Not for human or veterinary use.

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile - 615288-66-9

Specification

CAS No. 615288-66-9
Molecular Formula C41H47N4O8P
Molecular Weight 754.8 g/mol
IUPAC Name 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Standard InChI InChI=1S/C41H47N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,26,28-29,36-38H,12,24-25,27H2,2-7H3,(H,43,46,47)/t36-,37+,38+,54?/m0/s1
Standard InChI Key AEBKGWARVNCVEK-VPJZQFIISA-N
Isomeric SMILES CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C
SMILES CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C

Introduction

Chemical Structure and Properties

Molecular Configuration

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is characterized by its intricate multi-functional structure. The compound features a modified nucleoside with an ethynyl group at the 5-position of the pyrimidine base, which serves as a reactive site for subsequent modifications through click chemistry. The stereochemistry is defined by the (2R,3S,5R) configuration of the oxolane (sugar) ring, which is crucial for its biological activity and applications in oligonucleotide synthesis.

The compound can be broken down into several key structural components:

  • A deoxyuridine core with a 5-ethynyl modification

  • A bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group at the 5' position

  • A di(propan-2-yl)amino (diisopropylamino) phosphoramidite group at the 3' position

  • A cyanoethyl protecting group attached to the phosphorus atom

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties

PropertyDescription
Molecular FormulaC₄₃H₅₄N₅O₈P
CAS Registry Number615288-66-9
Physical StateSolid at room temperature
SolubilitySoluble in organic solvents (acetonitrile, THF, dichloromethane)
StabilityMoisture-sensitive; requires storage under anhydrous conditions
Reactive GroupsEthynyl group for click chemistry; phosphoramidite group for oligonucleotide synthesis
Stereochemistry(2R,3S,5R) configuration at the oxolane ring

The phosphoramidite functionality makes this compound particularly valuable for oligonucleotide synthesis, while the ethynyl group provides a unique site for further modifications through click chemistry reactions.

Synthesis and Preparation

Synthetic Pathway

The synthesis of this complex compound typically involves multiple steps that include the formation of key intermediates through reactions such as alkylation, condensation, and phosphitylation. A general synthetic route would include:

  • Preparation of 5-ethynyl-2'-deoxyuridine through Sonogashira coupling or similar reactions

  • Protection of the 5'-hydroxyl with the DMT group

  • Introduction of the phosphoramidite group at the 3'-position

These reactions must be performed under carefully controlled conditions, typically under an inert atmosphere to prevent unwanted side reactions with oxygen or moisture.

Reaction Conditions

Table 2: Typical Reaction Conditions for Key Synthetic Steps

Synthetic StepReagentsSolventConditionsNotes
DMT ProtectionDMT-Cl, DMAPPyridineRoom temperature, 12-24hRequires anhydrous conditions
Phosphitylation2-Cyanoethyl-N,N-diisopropylchlorophosphoramiditeDCM/THF0°C to room temperature, 2-4hUnder argon/nitrogen atmosphere
Purification--Column chromatographyOften using silica gel with TEA-buffered eluents

Applications in Oligonucleotide Synthesis

Role in DNA Modification

This phosphoramidite compound serves as a building block in solid-phase oligonucleotide synthesis, allowing for the incorporation of a modified uridine with an ethynyl group at a specific position in the DNA sequence. The ethynyl group provides a convenient site for click conjugation with an azide to generate a label rigidly attached to one of the oligonucleotide bases.

This property makes the compound invaluable for various applications:

  • Synthesis of labeled DNA probes for hybridization assays

  • Preparation of modified oligonucleotides for structural studies

  • Development of nucleic acid-based sensors and diagnostic tools

  • Investigation of DNA-protein interactions

Comparison with Similar Nucleoside Analogues

Research on related compounds provides insights into how this molecule might behave in biological systems. Studies have shown that nucleoside analogues such as 5-ethynyl-2′-deoxyuridine (EdU) can be incorporated into newly synthesized DNA during cell proliferation . The incorporation efficiency depends on various factors, including the presence of specific kinases.

Table 3: Comparison of 5-Ethynyl-dU-CEP with Related Compounds

CompoundStructure SimilarityClick Chemistry CompatibilityIncorporation EfficiencyApplications
5-Ethynyl-dU-CEPBase compoundHigh (ethynyl group)Variable based on conditionsOligonucleotide synthesis
EdU (5-ethynyl-2′-deoxyuridine)Lacks phosphoramidite groupHigh (ethynyl group)Higher than EdC in standard cells DNA labeling, cell proliferation studies
EdC (5-ethynyl-2′-deoxycytidine)Different base (cytidine vs. uridine)High (ethynyl group)Lower than EdU in standard cells DNA labeling, specific applications

Interestingly, research has shown that cells infected with herpes simplex virus type-1 (HSV-1) incorporated EdC and EdU at similar levels during short pulses, with exogenous expression of HSV-1 thymidine kinase increasing the incorporation efficiency of EdC . This suggests that the incorporation efficiency of modified nucleosides can be influenced by specific enzymes present in the cellular environment.

Click Chemistry Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group in 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile can participate in click chemistry reactions, particularly the CuAAC reaction. This reaction allows for the covalent attachment of azide-containing molecules to the ethynyl-modified oligonucleotide under mild conditions.

The CuAAC reaction has several advantages for bioconjugation:

  • High specificity and efficiency

  • Compatibility with aqueous conditions

  • Mild reaction conditions that preserve the integrity of biomolecules

  • Versatility in attaching various functional groups

Applications in Biological Research

Table 4: Applications of Click Chemistry with Ethynyl-Modified Oligonucleotides

ApplicationMethodDetection SystemAdvantages
DNA Synthesis VisualizationIncorporation followed by click with fluorescent azidesFluorescence microscopyNon-radioactive, high sensitivity
Affinity EnrichmentClick with biotin-azideStreptavidin pull-downSpecific isolation of labeled DNA
Structural StudiesClick with spin labels or crosslinkersNMR, EPR, mass spectrometrySite-specific modification
Therapeutic DeliveryClick with drug-azide conjugatesVarious biological assaysTargeted delivery of therapeutic agents

Biological Implications and Considerations

Enzymatic Processing

The efficiency of incorporation and processing of modified nucleosides can vary depending on the enzymes present. Research has shown that the presence of herpes simplex virus type-1 thymidine kinase (HSV-1 TK) can influence the incorporation efficiency of nucleoside analogues . This suggests that the biochemical properties of different nucleoside analogues can vary significantly with a given kinase, ultimately leading to differences in labeling efficiency of nascent DNA .

Research Findings and Future Directions

Recent Discoveries

Studies on related ethynyl-modified nucleosides have revealed important insights that may be applicable to 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile:

  • In vitro kinase assays have shown significant differences in phosphorylation rates between different ethynyl-modified nucleosides, contributing to variations in enrichment efficiency

  • The choice of nucleoside analogue can significantly impact the sensitivity of downstream applications

  • The cellular environment, particularly the presence of specific kinases, can dramatically affect the incorporation of modified nucleosides

Future Research Opportunities

Several promising research directions could expand our understanding and application of this compound:

  • Development of more efficient phosphoramidite chemistry for oligonucleotide synthesis

  • Exploration of new click chemistry reactions with improved kinetics and specificity

  • Investigation of potential therapeutic applications, building on the foundation of nucleoside analogues as antiviral or chemotherapeutic agents

  • Development of advanced imaging techniques utilizing the unique properties of ethynyl-modified oligonucleotides

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator